molecular formula C19H27Cl B13754308 [Chloro(dicyclohexyl)methyl]benzene CAS No. 51046-32-3

[Chloro(dicyclohexyl)methyl]benzene

Cat. No.: B13754308
CAS No.: 51046-32-3
M. Wt: 290.9 g/mol
InChI Key: BLNDAEYNGIBOBE-UHFFFAOYSA-N
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Description

[Chloro(dicyclohexyl)methyl]benzene is a specialized organochlorine compound that serves as a versatile intermediate in advanced organic and polymer synthesis. This compound belongs to a class of trityl-type chlorides, which are highly valued in research for their reactivity as electrophilic alkylating agents. The chloromethyl group attached to the carbon bridging the benzene and cyclohexyl rings is a key functional handle, allowing this molecule to act as a building block for constructing more complex architectures. Its structure, featuring both aromatic and alicyclic components, contributes to its utility in developing novel synthetic methodologies . While specific reaction pathways for this exact molecule are not extensively detailed in the literature, compounds of this class are fundamentally important as precursors for solid-phase synthesis resins, such as those used in the production of trityl alcohol-based linkers . These resins are crucial in peptide and oligonucleotide synthesis, where they facilitate a controlled reaction sequence and easy purification. The reactivity of this benzyl chloride derivative allows it to anchor the first building block to an insoluble polymer support, a cornerstone of modern combinatorial chemistry and automated synthesis. Furthermore, the cyclohexyl groups may impart enhanced steric and solubility properties to the resulting materials, making it a compound of interest for developing specialty polymers and functionalized materials with tailored characteristics . This product is intended for use by qualified researchers in a controlled laboratory setting. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

51046-32-3

Molecular Formula

C19H27Cl

Molecular Weight

290.9 g/mol

IUPAC Name

[chloro(dicyclohexyl)methyl]benzene

InChI

InChI=1S/C19H27Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

BLNDAEYNGIBOBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of Chloro Dicyclohexyl Methyl Benzene

Nucleophilic Substitution Pathways at the Tertiary Benzylic Center

Nucleophilic substitution at a tertiary benzylic carbon, such as in [Chloro(dicyclohexyl)methyl]benzene, is expected to be dominated by the S(_N)1 mechanism. This preference is a direct consequence of the electronic and steric environment of the reactive center.

Analysis of S(_N)1 Predominance in Tertiary Benzylic Chlorides

The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. For tertiary benzylic chlorides, this pathway is particularly favored due to the stability of the resulting carbocation. libretexts.orglibretexts.orgncert.nic.in

The primary driving force for the S(_N)1 mechanism in benzylic systems is the formation of a resonance-stabilized benzylic carbocation. ncert.nic.in Upon departure of the chloride leaving group from this compound, the resulting tertiary benzylic carbocation, [dicyclohexyl(phenyl)methyl] cation, is stabilized by the delocalization of the positive charge into the adjacent benzene (B151609) ring. This delocalization spreads the positive charge over several carbon atoms, significantly lowering the energy of the intermediate and the activation energy for its formation. libretexts.org

The resonance structures illustrate how the phenyl group accommodates the positive charge, thereby stabilizing the carbocation:

(A visual representation of the resonance structures of the [dicyclohexyl(phenyl)methyl] cation would be placed here in a formal publication.)

This resonance stabilization is a powerful effect that makes benzylic carbocations, even primary ones, comparable in stability to or even more stable than simple tertiary alkyl carbocations like the tert-butyl cation. quora.comstackexchange.comquora.comyoutube.com For a tertiary benzylic carbocation, the combined stabilizing effects of the phenyl ring and the two alkyl groups make the S(_N)1 pathway highly probable.

The two cyclohexyl groups on the benzylic carbon of this compound exert a profound steric influence. This steric bulk has a dual effect on the S(_N)1 pathway.

Firstly, the steric hindrance around the tertiary benzylic carbon disfavors the alternative S(_N)2 pathway, which requires a backside attack by the nucleophile. The bulky cyclohexyl groups effectively block this approach, making an S(_N)2 reaction practically impossible. libretexts.orgucalgary.ca

Secondly, the steric bulk can influence the rate of carbocation formation. While large alkyl groups can sterically accelerate solvolysis by relieving steric strain in the transition from a tetrahedral starting material to a more planar carbocation, the bulky dicyclohexyl groups also shield the resulting carbocation. This shielding can affect the subsequent attack by a nucleophile. The planar carbocation allows the nucleophile to attack from either face, which would typically lead to a racemic mixture if the carbon were a stereocenter.

Table 1: General Factors Favoring S(_N)1 Reactions in Benzylic Halides

FactorInfluence on this compound
Substrate Structure Tertiary benzylic, favoring carbocation formation.
Carbocation Stability Highly stabilized by resonance with the phenyl ring and induction from two cyclohexyl groups.
Steric Hindrance Significant steric bulk from dicyclohexyl groups disfavors S(_N)2 and may influence solvolysis rates.
Leaving Group Chloride is a reasonably good leaving group, especially with solvent assistance.
Solvent Polar protic solvents (e.g., water, ethanol) would be most effective at stabilizing the carbocation intermediate and solvating the leaving group. amherst.edu
Nucleophile Weak nucleophiles (e.g., water, alcohols) favor the S(_N)1 pathway. libretexts.org

Theoretical and Experimental Exploration of S(_N)2 Pathways under Steric Hindrance or Specific Catalysis

As previously mentioned, the S(_N)2 pathway is highly unlikely for this compound due to the immense steric hindrance imposed by the two cyclohexyl groups and the phenyl group around the tertiary benzylic carbon. The S(_N)2 mechanism requires the nucleophile to approach the carbon atom from the side opposite to the leaving group (backside attack). ucalgary.ca In this case, such an approach is sterically blocked.

While specific catalysis could, in theory, alter reaction pathways, there is no readily available experimental evidence in the scientific literature to suggest that an S(_N)2 reaction has been successfully performed on this specific compound. Any theoretical exploration would likely conclude that the energy barrier for an S(_N)2 reaction would be prohibitively high.

Elimination Reactions (E1/E2)

Elimination reactions are always in competition with nucleophilic substitution. For tertiary substrates like this compound, both E1 and E2 mechanisms are theoretically possible, depending on the reaction conditions.

Competition with Nucleophilic Substitution Pathways

The competition between substitution and elimination is primarily governed by the nature of the nucleophile/base and the reaction temperature.

E1 vs. S(_N)1 : The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. Therefore, S(_N)1 and E1 reactions are often competing processes. libretexts.org After the formation of the [dicyclohexyl(phenyl)methyl] cation, the reaction can proceed in one of two ways: the solvent or a weak base can act as a nucleophile and attack the carbocation (S(_N)1), or it can act as a base and abstract a proton from a carbon adjacent to the positively charged center (E1). Higher temperatures generally favor elimination over substitution.

E2 vs. S(_N)2 : The bimolecular elimination (E2) reaction is favored by strong, sterically hindered bases. Given that the S(_N)2 pathway is essentially blocked for this compound, reaction with a strong, non-nucleophilic base would likely lead to elimination products via the E2 mechanism. The use of a strong, bulky base like potassium tert-butoxide would favor the E2 pathway. libretexts.org

Table 2: Predicted Reaction Outcomes for this compound under Various Conditions

Reagent/ConditionPredominant Pathway(s)Expected Major Product(s)
H₂O or ROH (solvolysis) S(_N)1 / E1[Dicyclohexyl(phenyl)methyl] alcohol/ether and dicyclohexyl(phenyl)meth-1-ene
Strong, non-bulky nucleophile (e.g., CN⁻) S(_N)1 / E1/E2Mixture of substitution and elimination products.
Strong, bulky base (e.g., t-BuOK) E2Dicyclohexyl(phenyl)meth-1-ene

Influence of Bulky Substituents on Regioselectivity and Stereoselectivity of Alkene Formation

The formation of alkenes from alkyl halides typically proceeds via elimination reactions, most commonly the E2 (bimolecular elimination) mechanism. The regioselectivity of this reaction, which determines the position of the newly formed double bond, is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene.

In the case of this compound, the two bulky dicyclohexyl groups introduce significant steric hindrance around the benzylic carbon. This steric bulk has a profound impact on the regioselectivity of E2 elimination. For an E2 reaction to occur, a base must abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (the chloride). The reaction requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group. youtube.comlibretexts.orgmsu.edu

The steric hindrance created by the dicyclohexyl groups can make it difficult for a base, especially a bulky one like potassium tert-butoxide, to access the beta-hydrogens on the cyclohexyl rings. libretexts.orgchadsprep.com This often leads to a preference for the Hofmann product, where the least sterically hindered beta-hydrogen is removed. chadsprep.comyoutube.com If we consider the beta-hydrogens on the cyclohexyl rings, their abstraction would lead to the formation of an exocyclic double bond.

The choice of base is critical in determining the product distribution. A small, strong base like sodium ethoxide might still favor the more stable Zaitsev product to some extent, whereas a bulky base like potassium tert-butoxide would almost certainly lead to the Hofmann product due to steric repulsion. libretexts.orgnumberanalytics.com

Table 1: Predicted Regioselectivity in the E2 Elimination of this compound

Base Predicted Major Product Rationale
Sodium Ethoxide (EtO⁻)Mixture, potential for Zaitsev product (1-cyclohexenyl)(cyclohexyl)(phenyl)methaneA small base might overcome some steric hindrance to form the more stable conjugated alkene.
Potassium tert-Butoxide (t-BuO⁻)Hofmann product (cyclohexylidene)(cyclohexyl)(phenyl)methaneA bulky base will preferentially abstract the most accessible, least hindered β-hydrogen. chadsprep.com

Note: The product distribution is hypothetical and based on established principles of elimination reactions for sterically hindered substrates. The stability of the conjugated system generally favors the Zaitsev product, but steric factors can override this preference. ucalgary.ca

Carbon-Carbon Bond Forming Reactions

This compound serves as a valuable precursor for creating new carbon-carbon bonds, which is a cornerstone of organic synthesis. researchgate.net Its utility is demonstrated in both metal-catalyzed cross-coupling reactions and radical-mediated processes.

Cross-Coupling Methodologies Utilizing Benzylic Chlorides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and benzylic chlorides are effective coupling partners in many of these transformations. rsc.orgresearchgate.netacs.org

Organozinc reagents are prized for their high functional group tolerance and reactivity. acs.orgncl.res.in The direct insertion of zinc into the carbon-chlorine bond of benzylic chlorides can be challenging, but the process is greatly facilitated by the presence of lithium chloride (LiCl). acs.orgcore.ac.uk Treatment of a benzylic chloride like this compound with activated zinc dust in the presence of LiCl in a solvent like tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding benzylic zinc chloride, [Dicyclohexyl(phenyl)methyl]zinc chloride.

This in-situ generation is highly efficient and minimizes the formation of homocoupling byproducts. acs.org The resulting organozinc reagent is a potent nucleophile, capable of reacting with a wide array of electrophiles. For instance, it can participate in acylation reactions with acid chlorides (in the presence of a copper catalyst) to form ketones, or add to aldehydes to produce secondary alcohols. acs.org

Table 2: Potential Reactions of [Dicyclohexyl(phenyl)methyl]zinc chloride

Electrophile Catalyst/Conditions Product
3,3-Dimethylbutyryl chlorideCuCN·2LiCl1-(Dicyclohexyl(phenyl)methyl)-3,3-dimethylbutan-1-one
BenzaldehydeNo catalyst needed1-(Dicyclohexyl(phenyl)methyl)-1-phenylmethanol
Ethyl chloroformatePd(PPh₃)₄ (Negishi Acylation)Ethyl 2,2-dicyclohexyl-2-phenylacetate

This table illustrates the synthetic utility of the organozinc reagent derived from this compound, based on established reactivity patterns for benzylic zinc chlorides. acs.org

The organozinc reagent formed from this compound is an ideal precursor for Negishi coupling reactions. acs.org In a typical Negishi coupling, the organozinc compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. A significant challenge in couplings involving secondary alkyl halides is the competing β-hydride elimination pathway. However, for [Dicyclohexyl(phenyl)methyl]zinc chloride, the steric bulk of the dicyclohexyl groups may disfavor the conformation required for β-hydride elimination, thus favoring the desired cross-coupling product.

Similarly, this compound can be used in Suzuki-Miyaura coupling reactions, which typically pair an organoboron compound with an organic halide. rsc.orgnih.gov While less common for alkyl halides compared to aryl halides, methods have been developed for the coupling of benzylic halides. rsc.orgacs.org These reactions provide a powerful route to synthesize complex diaryl- and triarylmethane structures. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Product
Negishi CouplingBromobenzenePd catalyst with a bulky phosphine (B1218219) ligand (e.g., CPhos) acs.org(Dicyclohexyl)diphenylmethane
Suzuki-Miyaura CouplingPhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ nih.gov(Dicyclohexyl)diphenylmethane

Radical-Mediated Coupling Reactions

Benzylic radicals are valuable intermediates in organic synthesis due to their resonance stabilization. chemistryviews.orgresearchgate.net The dicyclohexyl(phenyl)methyl radical can be generated from this compound through single-electron transfer (SET) processes, often initiated by photoredox catalysis or reducing metals. nih.govnih.gov

Once generated, the dicyclohexyl(phenyl)methyl radical can undergo several fates. One of the most straightforward is homocoupling , where two identical radicals combine. This radical-radical coupling provides a direct method for synthesizing bibenzyl-type structures. nih.gov In this case, the homocoupling would yield 1,1,2,2-tetracyclohexyl-1,2-diphenylethane, a highly sterically congested molecule. Such reactions have been effectively catalyzed by cooperative systems, for instance, using zirconocene (B1252598) and photoredox catalysts to promote the cleavage of the C-Cl bond under mild conditions. nih.gov

Heterocoupling , the cross-coupling of two different radical species, offers a pathway to more diverse molecular structures. bohrium.com The dicyclohexyl(phenyl)methyl radical could be trapped by another persistent or transient radical. For example, in a reaction involving the generation of a methyl radical, a potential heterocoupling product would be 1,1-dicyclohexyl-1-phenylethane. The success of such reactions often depends on controlling the relative concentrations and stabilities of the different radical species involved to minimize unwanted homocoupling. nih.govrsc.org

Table 4: Radical Coupling Reactions of the Dicyclohexyl(phenyl)methyl Radical

Coupling Type Radical Partner Initiation Method (Example) Product
HomocouplingDicyclohexyl(phenyl)methyl radicalPhotoredox/Zirconocene Catalysis nih.gov1,1,2,2-Tetracyclohexyl-1,2-diphenylethane
HeterocouplingMethyl radicalPhotochemical decomposition of a methyl source1,1-Dicyclohexyl-1-phenylethane
Exploration of Zirconocene and Photoredox Catalysis in C-Cl Bond Activation

The activation of the carbon-chlorine (C-Cl) bond in benzylic chlorides, such as this compound, is a pivotal transformation in organic synthesis. The inherent stability of the C-Cl bond often necessitates harsh reaction conditions. However, recent advancements in catalysis, particularly the synergistic use of zirconocene and photoredox catalysis, have enabled the cleavage of such bonds under significantly milder conditions. nih.govchemrxiv.orgchemrxiv.orgacs.org This cooperative approach facilitates the generation of radical intermediates, which can then participate in a variety of bond-forming reactions. nih.govchemrxiv.orgchemrxiv.orgacs.org

The mechanism of C-Cl bond activation via zirconocene and photoredox catalysis typically involves a halogen atom transfer (XAT) process. nih.govacs.org In this pathway, a low-valent zirconocene species, generated in situ, acts as the XAT agent. The process is initiated by the photoexcitation of a photoredox catalyst, which then engages in a single-electron transfer (SET) event. This ultimately leads to the formation of the active zirconocene catalyst. The zirconocene catalyst then abstracts the chlorine atom from the benzylic chloride, forming a strong zirconium-chlorine bond and a benzylic radical. nih.govacs.org The formation of the highly stable Zr-Cl bond provides a significant thermodynamic driving force for the cleavage of the C-Cl bond. nih.govacs.org

A key advantage of this methodology is that its reactivity is not dictated by the redox potential of the substrate, which allows for the activation of a broad range of benzylic chlorides under neutral conditions. nih.govacs.org The generated benzylic radical can then undergo various subsequent reactions, such as homocoupling to form bibenzyl derivatives. nih.govchemrxiv.orgchemrxiv.org While direct studies on this compound are not extensively documented in the reviewed literature, the developed protocols for other benzylic chlorides provide a strong basis for predicting its reactivity. The presence of the two bulky cyclohexyl groups might sterically influence the rate and efficiency of the C-Cl bond activation and subsequent radical coupling reactions.

Below is a table summarizing the reaction conditions for the reductive homocoupling of various benzylic chlorides using zirconocene and photoredox catalysis, which could be extrapolated to this compound.

EntryBenzylic Chloride SubstratePhotocatalystZirconocene SourceAdditiveSolventProduct
1Benzyl (B1604629) chloride4CzIPNCp₂ZrCl₂(Me₂HSi)₂O1,4-Dioxane1,2-Diphenylethane
24-Methylbenzyl chloride4CzIPNCp₂ZrCl₂(Me₂HSi)₂O1,4-Dioxane1,2-Di(p-tolyl)ethane
34-Methoxybenzyl chloride4CzIPNCp₂ZrCl₂(Me₂HSi)₂O1,4-Dioxane1,2-Bis(4-methoxyphenyl)ethane
44-Chlorobenzyl chloride4CzIPNCp₂ZrCl₂(Me₂HSi)₂O1,4-Dioxane1,2-Bis(4-chlorophenyl)ethane

Table 1: Zirconocene and Photoredox-Catalyzed Homocoupling of Benzylic Chlorides. This table is based on data reported for various benzylic chlorides and illustrates the general conditions applicable for such transformations. nih.govchemrxiv.orgchemrxiv.org

Redox Chemistry at the Benzylic Position

The benzylic carbon in this compound is susceptible to a range of redox transformations, including both oxidation and reduction. These reactions are fundamental in organic synthesis, allowing for the interconversion of functional groups and the formation of new carbon-heteroatom or carbon-hydrogen bonds.

Selective Oxidation of the Benzylic Carbon (e.g., to Ketone, Carboxylic Acid)

The oxidation of the benzylic carbon in compounds like this compound can, in principle, lead to the formation of either a ketone or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. The presence of a tertiary benzylic carbon with a chlorine atom presents a unique substrate for oxidation studies.

The formation of a ketone, specifically dicyclohexyl(phenyl)methanone, would involve the replacement of the chloro and hydro substituents on the benzylic carbon with a single oxygen atom. This transformation is a common objective in organic synthesis. rsc.org Various methods have been developed for the selective oxidation of benzylic C-H bonds to carbonyl compounds. rsc.org For a tertiary benzylic chloride, the reaction would likely proceed through a carbocation intermediate or a radical pathway, followed by nucleophilic attack of an oxygen species. While specific literature on the direct oxidation of this compound to the corresponding ketone is scarce, general methods for benzylic oxidation using reagents like chromium trioxide or potassium permanganate (B83412) could potentially effect this transformation. rsc.org However, the harshness of these reagents might lead to side reactions or degradation of the starting material. Milder, more selective methods, possibly involving transition metal catalysis, would be more desirable. rsc.org

Further oxidation to a carboxylic acid would require cleavage of one of the carbon-carbon bonds at the benzylic center, as there are no benzylic hydrogens to be oxidized. Typically, the oxidation of a benzylic carbon to a carboxylic acid proceeds when there is at least one benzylic hydrogen present. savemyexams.comphysicsandmathstutor.com In the case of this compound, the formation of benzoic acid would necessitate the cleavage of the bond between the benzylic carbon and the two cyclohexyl groups. Such a reaction would likely require very harsh oxidative conditions and may not be a synthetically useful or selective process.

The table below outlines potential oxidizing agents and the likely major product from the oxidation of a tertiary benzylic position, as inferred from general principles of organic chemistry.

Oxidizing AgentPotential ProductNotes
Potassium Permanganate (KMnO₄)Dicyclohexyl(phenyl)methanone or Benzoic AcidHot, concentrated KMnO₄ can cleave C-C bonds, potentially leading to benzoic acid. Milder conditions might favor the ketone. rsc.org
Chromium Trioxide (CrO₃)Dicyclohexyl(phenyl)methanoneA common reagent for the oxidation of secondary alcohols to ketones; its reactivity with tertiary benzylic halides would need specific investigation.
Ruthenium-based catalysts with an oxidantDicyclohexyl(phenyl)methanoneTransition metal catalysts often offer higher selectivity under milder conditions. rsc.org
Photoredox Catalysis with an O₂ sourceDicyclohexyl(phenyl)methanoneEmerging methods for C-H oxidation could be adapted for this transformation.

Table 2: Potential Oxidation Products of this compound.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this would result in the formation of (dicyclohexylmethyl)benzene. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and radical-based approaches.

Catalytic hydrogenation, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, is a common method for the reduction of benzylic halides. tandfonline.comtandfonline.com The reaction proceeds via oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. The use of formate (B1220265) salts as a hydrogen source in conjunction with Pd/C has also been shown to be effective for the reductive coupling and dehalogenation of benzylic halides. tandfonline.comtandfonline.com

Metal-mediated reductions using agents such as zinc, tin, or sodium in a protic solvent can also effect the reductive dehalogenation of benzylic chlorides. kobe-u.ac.jp These reactions often proceed through single-electron transfer mechanisms, generating a radical intermediate that then abstracts a hydrogen atom from the solvent.

A more recent and milder approach involves the use of a phosphonic acid/iodine system, which has been shown to successfully dehalogenate a variety of benzylic chlorides, bromides, and iodides under metal-free conditions. rsc.org This method features the use of green and inexpensive reagents. rsc.org

The choice of the reductive dehalogenation pathway would depend on the desired selectivity and the tolerance of other functional groups within the molecule. For a substrate like this compound, most standard reductive dehalogenation methods are expected to be effective.

MethodReagentsProduct
Catalytic HydrogenationH₂, Pd/C(Dicyclohexylmethyl)benzene
Transfer HydrogenationSodium Formate, Pd/C(Dicyclohexylmethyl)benzene
Metal-Mediated ReductionZn, Acetic Acid(Dicyclohexylmethyl)benzene
Radical-Based ReductionH₃PO₃, I₂(Dicyclohexylmethyl)benzene

Table 3: Potential Reductive Dehalogenation Pathways for this compound.

An extensive search for scientific literature and spectroscopic data on the chemical compound this compound, also known as chloro(dicyclohexyl)phenylmethane, was conducted to generate the requested article. However, this search did not yield specific experimental or computational data necessary to fulfill the detailed requirements of the provided outline.

The required information, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, COSY, HSQC, HMBC), Infrared (IR), and Raman spectroscopic data, and studies on conformational isomerism or rotational barriers for this specific compound, is not available in the public domain through the conducted searches.

Without access to these fundamental research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the specified sections and subsections, such as the elucidation of conformational isomerism, application of 2D NMR techniques, or detailed vibrational analysis. Creating such content would require speculation or the fabrication of data, which would compromise the scientific integrity and accuracy of the article.

Therefore, the request to generate an article focusing solely on the advanced spectroscopic characterization of this compound cannot be completed at this time due to the lack of available source material.

Advanced Spectroscopic Characterization and Elucidation of Structure Reactivity Relationships

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for elucidating the structure and molecular weight of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

The presence of chlorine is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak (M) and any chlorine-containing fragments, with a peak at M+2 that is about one-third the intensity of the M peak. docbrown.info

Table 1: Predicted HRMS Data for [Chloro(dicyclohexyl)methyl]benzene

Ion FormulaIsotopeCalculated m/zRelative Abundance (%)
[C₁₉H₂₇³⁵Cl]⁺M290.1796100
[C₁₉H₂₇³⁷Cl]⁺M+2292.1767~32
[¹³CC₁₈H₂₇³⁵Cl]⁺M+1291.1829~20.9

Note: The data in this table is predicted based on the known isotopic abundances and principles of mass spectrometry.

Fragmentation Pathway Analysis for Deeper Structural Insights

The fragmentation of this compound in a mass spectrometer would provide valuable information about its structure. Based on the fragmentation patterns of similar compounds like alkylbenzenes and chlorobenzene, several key fragmentation pathways can be predicted. docbrown.infodocbrown.info

A primary fragmentation event would likely be the cleavage of the carbon-chlorine bond, which is a common fragmentation pathway for halogenated compounds. miamioh.edu This would result in the loss of a chlorine radical and the formation of a dicyclohexyl(phenyl)methyl cation.

Another significant fragmentation would involve the cyclohexyl rings. The loss of cyclohexyl radicals or neutral cyclohexene (B86901) molecules from the molecular ion or subsequent fragment ions is expected. Fragmentation of the benzene (B151609) ring is less likely due to its stability, but characteristic phenyl-containing ions would be observed. docbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonLikely Fragmentation Pathway
290[C₁₉H₂₇Cl]⁺Molecular Ion
255[C₁₉H₂₇]⁺Loss of Cl radical
207[C₁₃H₁₅Cl]⁺Loss of a cyclohexyl radical
173[C₁₃H₁₇]⁺Loss of a cyclohexyl radical from [C₁₉H₂₇]⁺
91[C₇H₇]⁺Tropylium ion, from fragmentation of the benzyl (B1604629) moiety
83[C₆H₁₁]⁺Cyclohexyl cation
77[C₆H₅]⁺Phenyl cation

Note: The fragmentation pathways and resulting ions in this table are predicted based on the known fragmentation patterns of analogous chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as the benzene ring in this compound.

Analysis of Electronic Transitions and Aromatic Chromophore Properties

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzene ring. Benzene and its alkyl derivatives typically exhibit two main absorption bands in the near-UV region. docbrown.infonist.gov The first, a weaker band between 230-270 nm, is due to the forbidden π → π* transition (the B-band). The second, a much stronger band around 180-210 nm, corresponds to the allowed π → π* transition (the E-band).

Substitution on the benzene ring can cause shifts in the wavelength and intensity of these absorption bands. The dicyclohexylmethyl substituent, being an alkyl group, is expected to cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted benzene. docbrown.info

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Absorption BandTypical Wavelength Range (nm) for AlkylbenzenesPredicted λmax (nm)Associated Electronic Transition
B-band230 - 270~265π → π* (forbidden)
E-band180 - 210~210π → π* (allowed)

Note: The predicted absorption maxima are based on data for other alkyl-substituted benzenes. docbrown.info

Solvatochromic Effects and Environmental Sensitivity of Electronic Spectra

Solvatochromism is the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov

For this compound, the polarity of the solvent is expected to have a noticeable effect on its UV-Vis spectrum. The carbon-chlorine bond introduces a dipole moment into the molecule. In polar solvents, the ground state of the molecule will be stabilized to a different extent than the excited state, leading to a shift in the absorption maximum.

While specific experimental data on the solvatochromism of this compound is not available, benzylic halides are known to undergo nucleophilic substitution reactions where the solvent plays a crucial role. khanacademy.org This suggests that the electronic environment of the chromophore is sensitive to the surrounding solvent molecules. An increase in solvent polarity could lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the relative stabilization of the ground and excited states. wikipedia.org Investigating the solvatochromic behavior of this compound could provide valuable insights into its ground and excited state dipole moments and its interactions with different solvent environments.

Computational and Theoretical Chemistry Studies of Chloro Dicyclohexyl Methyl Benzene

Quantum Chemical Calculations (DFT, MP2, CCSD(T))

A range of quantum chemical methods are employed to study [Chloro(dicyclohexyl)methyl]benzene, each offering a different balance of computational cost and accuracy. Density Functional Theory (DFT) methods, such as B3LYP, are often used for their efficiency in handling larger systems. dntb.gov.uamdpi.com For more accurate energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are utilized, especially for benchmarking and high-accuracy predictions of binding energies and reaction barriers. chemrxiv.orgrsc.orgresearchgate.net

Geometry Optimization and Exploration of Conformational Space

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. wayne.edumdpi.comarxiv.org For a flexible molecule like this compound, with its two cyclohexyl rings, this involves a thorough exploration of its conformational space to identify the global minimum energy structure and other low-energy conformers. wayne.edu This is crucial because the molecule's reactivity and spectroscopic properties are highly dependent on its shape.

Computational methods like DFT are well-suited for optimizing the geometry of organic molecules. mdpi.comresearchgate.net The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. wayne.edu For complex molecules, this requires sophisticated algorithms to efficiently navigate the multidimensional energy landscape. arxiv.org The choice of basis set, which describes the atomic orbitals, also plays a significant role in the accuracy of the optimized geometry. mdpi.com

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Charge Distribution)

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity. Key aspects of this analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are central to chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. youtube.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of the molecule. science.gov It reveals regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). This information is invaluable for predicting how the molecule will interact with other reagents.

Charge Distribution: Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the polarity of bonds and the partial charges on individual atoms. This helps in understanding the molecule's dipole moment and its interactions with polar solvents and other molecules. researchgate.net

Computational MethodPropertyTypical Application
DFT (e.g., B3LYP)Geometry Optimization, Electronic PropertiesInitial structural and electronic analysis. dntb.gov.uamdpi.com
MP2Electron Correlation EffectsMore accurate energy calculations than DFT.
CCSD(T)High-Accuracy Energies"Gold standard" for benchmarking reaction energies and barriers. chemrxiv.orgrsc.orgresearchgate.net

Reaction Mechanism Elucidation and Transition State Modeling

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. researchgate.netnih.gov This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. researchgate.net

For this compound, a key question is whether it undergoes nucleophilic substitution via an S(_N)1 or S(_N)2 mechanism. libretexts.org The benzylic carbon atom, being secondary and sterically hindered by the two cyclohexyl groups, presents an interesting case.

S(_N)1 Pathway: This pathway involves the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The stability of this carbocation is crucial. The phenyl group can stabilize the positive charge through resonance, and the two cyclohexyl groups can provide some inductive stabilization. Computational methods can model the structure and energy of this carbocation to assess its viability as an intermediate. stackexchange.com

S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. libretexts.orgmasterorganicchemistry.com The significant steric hindrance from the dicyclohexyl groups would likely make the backside attack required for an S(_N)2 reaction energetically unfavorable. stackexchange.com

Theoretical calculations can determine the activation energies for both the S(_N)1 and S(_N)2 pathways. By comparing these energies, it is possible to predict which mechanism is more likely to occur under specific reaction conditions. libretexts.orgstackexchange.com

Beyond ionic pathways, the stability of radical intermediates can also be investigated. Homolytic cleavage of the C-Cl bond would generate a dicyclohexyl(phenyl)methyl radical. The stability of this radical is influenced by:

Resonance: The unpaired electron can be delocalized into the adjacent benzene (B151609) ring, significantly stabilizing the radical. masterorganicchemistry.comlibretexts.org

Hyperconjugation: The adjacent C-H bonds of the cyclohexyl groups can also contribute to stabilization. masterorganicchemistry.com

Computational modeling can quantify the stability of this radical intermediate, which is important for understanding potential free-radical reactions, such as those initiated by light or radical initiators. chemguide.co.ukchemguide.co.ukshout.educationdocbrown.info These calculations can also predict the selectivity of radical reactions, for instance, whether substitution would occur at the benzylic position or on the aromatic ring. libretexts.org The stability of organic radicals can be assessed using thermodynamic and kinetic descriptors derived from quantum chemical calculations. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Calculating NMR chemical shifts, particularly for ¹H and ¹³C, is a powerful tool for structure verification. nih.govbohrium.comnih.gov Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to predict chemical shifts with reasonable accuracy. idc-online.comnih.gov By comparing the calculated spectrum with experimental data, one can confirm the proposed structure of this compound.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands, providing detailed information about the molecule's bonding and functional groups.

UV-Vis Absorptions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. arxiv.org This can help to understand the electronic structure and the nature of the chromophores within the molecule.

Spectroscopic TechniqueCalculated PropertyComputational MethodApplication
NMRChemical Shifts (¹H, ¹³C)GIAO-DFTStructure verification and assignment of resonances. nih.govbohrium.comnih.govidc-online.comliverpool.ac.uk
IRVibrational FrequenciesDFTIdentification of functional groups and vibrational modes. nih.gov
UV-VisElectronic TransitionsTD-DFTUnderstanding electronic structure and chromophores. arxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into their dynamic behavior and conformational preferences. For a molecule as sterically demanding as this compound, MD simulations are particularly valuable for exploring its complex potential energy surface.

The conformational landscape of this compound is defined by the rotational degrees of freedom of the two cyclohexyl rings and the phenyl group around the central methine carbon. The sheer size of these groups leads to significant steric hindrance, which restricts the accessible conformations. Molecular dynamics simulations can be employed to map this landscape by simulating the molecule's motion over time and identifying the most stable and frequently visited conformations.

The dynamics of such a bulky system are characterized by the interplay between the rotational motions of the substituent groups. These motions are often slow and may involve high energy barriers, making it challenging to achieve adequate sampling in standard MD simulations. Advanced simulation techniques, such as replica exchange molecular dynamics or metadynamics, can be utilized to enhance the exploration of the conformational space and overcome these energy barriers. Studies on similar bulky aromatic compounds with long alkyl chains have shown that considering higher internal energies in simulations can lead to better agreement with experimental values for properties like collisional cross sections, highlighting the importance of accurately modeling the system's flexibility. nih.govresearchgate.net

The surrounding solvent environment plays a crucial role in determining the conformational preferences and reactivity of this compound. The polarity of the solvent can have a profound impact on the stability of different conformers and, more importantly, on the reaction pathways the molecule might undergo.

This compound is a tertiary alkyl halide, and its reactivity is likely to be dominated by nucleophilic substitution reactions. Given the steric hindrance around the central carbon atom, an SN1-type mechanism is highly favored over an SN2 mechanism. libretexts.orgquora.com The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. Polar protic solvents, such as water and alcohols, are known to significantly accelerate SN1 reactions. quora.comlibretexts.orgmasterorganicchemistry.com This is because they can stabilize the transition state leading to the carbocation and the carbocation itself through hydrogen bonding and strong dipole-dipole interactions. The solvent molecules can effectively solvate the leaving group (chloride ion) and the carbocation, lowering the activation energy of the reaction. quora.com

Molecular dynamics simulations in explicit solvent models can provide a detailed picture of the solvent's influence. By simulating the molecule in different solvent environments (e.g., a polar protic solvent like methanol (B129727) versus a non-polar solvent like hexane), one can observe changes in the conformational equilibrium and analyze the specific interactions between the solute and solvent molecules. For instance, the formation of a solvent shell around the molecule and the orientation of solvent molecules can be quantified.

The following table summarizes the expected effect of different solvent types on the SN1 reactivity of this compound:

Solvent TypeDielectric ConstantProtic/AproticExpected Effect on SN1 RateRationale
WaterHighProticHigh accelerationExcellent stabilization of carbocation and leaving group through hydrogen bonding. libretexts.org
Alcohols (e.g., Methanol, Ethanol)Moderate to HighProticSignificant accelerationGood stabilization of carbocation and leaving group. quora.commasterorganicchemistry.com
AcetoneModerateAproticModerate accelerationCan stabilize the carbocation to some extent due to its polarity, but less effective than protic solvents. libretexts.org
HexaneLowAproticVery slow or no reactionPoor stabilization of charged intermediates. masterorganicchemistry.com

Advanced Theoretical Methods for Bond Dissociation Energies and Stability

The stability of this compound is intrinsically linked to the strength of its covalent bonds. The bond dissociation energy (BDE) is a key thermochemical parameter that quantifies the energy required to break a specific bond homolytically. Advanced theoretical methods, particularly density functional theory (DFT), are widely used to calculate BDEs with high accuracy. nih.gov

The most labile bond in this compound is expected to be the C-Cl bond at the benzylic position. The stability of the resulting dicyclohexylmethylphenyl radical plays a crucial role in determining this BDE. The presence of the phenyl group allows for resonance stabilization of the radical, which is expected to lower the C-Cl BDE compared to a non-benzylic tertiary alkyl chloride. However, the bulky cyclohexyl groups can influence the extent of this delocalization through steric effects.

Computational studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can influence the benzylic C-H bond dissociation energy by affecting the spin delocalization in the resulting radical. nih.gov Similarly, the electronic and steric nature of the dicyclohexyl and phenyl groups will modulate the stability of the radical formed upon C-Cl bond cleavage.

Various DFT functionals and basis sets can be employed to calculate the BDE. High-level composite methods like G3B3 or CBS-QB3, or well-performing functionals like M06-2X, have been shown to provide accurate BDE values for organic molecules. nih.govnih.gov The general trend for carbon-halogen bond strengths is C-F > C-Cl > C-Br > C-I.

The table below presents a comparison of theoretically calculated and experimental bond dissociation energies for related compounds, which can provide a reference for the expected C-Cl BDE in this compound.

BondCompoundComputational MethodCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)
C-ClChlorobenzeneG3B399.097.6 nih.gov
C-ClBenzyl (B1604629) chloride--~68 rsc.org
C-HToluene (benzylic)BLYP/6-31G*~88~89.8
C-BrBromobenzeneCBS-RAD79.782.6 nih.gov

These theoretical investigations are crucial for understanding the intrinsic stability of this compound and predicting its likely degradation pathways under thermal or photochemical conditions. The calculated BDEs can serve as valuable input for kinetic modeling of its reactivity.

Synthetic Applications and Broader Chemical Significance

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the chloro- and dicyclohexylmethyl groups on a central carbon atom renders [Chloro(dicyclohexyl)methyl]benzene a versatile intermediate for the synthesis of a variety of intricate organic compounds.

Precursor for Dicyclohexylmethyl-Substituted Aromatic and Heterocyclic Derivatives

This compound serves as a direct precursor for introducing the dicyclohexylmethyl moiety onto aromatic and heterocyclic scaffolds. This is particularly significant in the synthesis of N-heterocyclic carbenes (NHCs), which are a class of persistent carbenes widely used as ligands in organometallic chemistry. For instance, the quaternization of an imidazole (B134444) derivative with a sterically demanding halide like this compound would be a key step in forming the corresponding imidazolium (B1220033) salt, the direct precursor to the NHC. The synthesis of 1,3-dicyclohexylimidazolium chloride (ICy·HCl) highlights a related transformation where cyclohexyl groups are introduced. beilstein-journals.org

Strategic Introduction of Sterically Hindered Benzylic Moieties into Molecular Architectures

The dicyclohexylmethyl group is exceptionally bulky, and this compound provides a direct route for incorporating this sterically demanding fragment into new molecules. This is a crucial strategy in modern organic synthesis, where the control of steric hindrance can dictate the outcome of a reaction, influence the stability of a product, and define the properties of a final compound. The use of sterically hindered reagents is a common tactic to achieve selectivity in chemical transformations.

Contribution to Fundamental Organic Chemistry

Beyond its practical applications in synthesis, this compound and similar structures contribute to a deeper understanding of chemical principles.

Model System for Probing Steric and Electronic Effects on Benzylic Reactivity

The reactivity of benzylic halides is a classic topic in organic chemistry, influenced by both the electronic nature of the aromatic ring and the steric environment around the reactive center. This compound, with its highly congested benzylic carbon, serves as an excellent model system to investigate how extreme steric hindrance impacts reaction rates and mechanisms, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. Comparing its reactivity to less hindered analogues like benzyl (B1604629) chloride provides valuable insights into these fundamental reaction pathways.

Development of Novel Synthetic Methodologies Employing Tertiary Benzylic Halides as Versatile Synthons

The development of new synthetic methods often relies on the use of well-defined and reactive building blocks. Tertiary benzylic halides, such as this compound, are valuable synthons for creating highly substituted carbon centers. Research into the reactions of such compounds can lead to the discovery of novel transformations. For example, their use in cross-coupling reactions, such as those catalyzed by transition metals, can provide access to complex diaryl- or alkyl-aryl methanes, which are important structural motifs in medicinal chemistry. synthesisspotlight.com Furthermore, their role in reactions involving single electron transfer processes is an area of active investigation.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of chloroalkanes often involves harsh reagents and generates significant waste. Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to [Chloro(dicyclohexyl)methyl]benzene. A key strategy will be the adoption of principles of green chemistry, such as atom economy and the use of renewable feedstocks and less hazardous solvents.

One promising approach is the catalytic functionalization of C-H bonds. Direct C-H chlorination of dicyclohexylmethane, for instance, would represent a highly atom-economical route, avoiding the pre-functionalization steps typically required. Research in this area will likely focus on the design of selective and robust catalysts that can operate under mild conditions.

Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. The recovery and reuse of solvents and catalysts will also be a critical aspect of developing truly sustainable processes researchgate.net.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteCurrent Approach (Hypothetical)Future Sustainable ApproachKey Advantages of Future Approach
Starting Materials Dicyclohexylmethanol, thionyl chlorideDicyclohexylmethane, benign chlorine sourceHigher atom economy, fewer synthetic steps
Catalyst Stoichiometric reagentsRecyclable transition metal or organocatalystReduced waste, lower catalyst loading
Solvent Chlorinated solvents (e.g., DCM)Solvent-free or green solvents (e.g., ionic liquids)Reduced environmental impact, improved safety
Byproducts Sulfur dioxide, hydrogen chlorideMinimal, easily recyclable byproductsCircular economy principles, reduced disposal costs

Exploration of Novel Catalytic Systems for Selective Transformations of this compound

The reactivity of the C-Cl bond in this compound offers a gateway to a wide range of functionalized derivatives. However, the steric hindrance imposed by the two cyclohexyl groups presents a significant challenge for many catalytic transformations. Future research will therefore be directed towards the development of novel catalytic systems capable of overcoming these steric limitations.

Recent advances in photoredox catalysis offer exciting possibilities. For instance, gold-catalyzed dechloroalkylation of gem-dichloroalkanes has been shown to proceed under mild, light-induced conditions nju.edu.cnresearchgate.netresearchgate.net. Adapting such methodologies to this compound could enable a variety of C-C and C-heteroatom bond-forming reactions.

Furthermore, the development of catalysts based on earth-abundant and non-toxic metals is a key area of interest. Iron, copper, and nickel catalysts are increasingly being explored as sustainable alternatives to precious metal catalysts for cross-coupling and other transformations of organochlorides.

Table 2: Potential Catalytic Transformations of this compound

TransformationCatalyst ClassPotential ProductsResearch Focus
Cross-Coupling (e.g., Suzuki, Sonogashira) Palladium, Nickel, or Copper-based catalystsAryl- or alkynyl-substituted dicyclohexylmethylbenzenesCatalyst design for sterically hindered substrates
C-N Coupling (e.g., Buchwald-Hartwig) Palladium or Copper-based catalystsAminated dicyclohexylmethylbenzene derivativesOptimization of reaction conditions for high yields
Reductive Dechlorination Transition metal hydrides or photoredox catalystsDicyclohexylmethylbenzeneSelective and mild reduction methods
Carboxylation Nickel or Palladium catalysts with CO2Dicyclohexylmethylbenzoic acid derivativesUtilization of CO2 as a C1 feedstock

Application of Flow Chemistry Techniques for Scalable Synthesis

The transition from batch to continuous flow processing offers numerous advantages for the synthesis of this compound and its derivatives, including improved safety, enhanced heat and mass transfer, and greater scalability chemicalindustryjournal.co.uknih.govnih.govrsc.org. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities, particularly for highly exothermic or fast reactions wordpress.comresearchgate.net.

A significant area for future development is the implementation of in-line purification and analysis techniques within a flow setup. This would enable a fully automated and continuous process from starting materials to the final, purified product. For reactions involving Grignard reagents, which are often used in the synthesis of related compounds, flow chemistry can offer a safer and more controlled environment for their in-situ generation and subsequent reaction chemicalindustryjournal.co.ukresearchgate.netvapourtec.com.

Table 3: Advantages of Flow Chemistry for the Synthesis of this compound

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratio, efficient heat dissipation
Mass Transfer Often limited by stirring efficiencyEnhanced mixing through static mixers or narrow channels
Safety Potential for thermal runaway in large-scale reactionsSmaller reaction volumes, better temperature control, reduced risk
Scalability "Scaling up" can be challenging and require re-optimization"Numbering up" or "scaling out" by running multiple reactors in parallel
Reproducibility Can be variable between batchesHighly consistent product quality

Advanced Characterization Techniques (e.g., Solid-State NMR, Cryo-Electron Microscopy for Self-Assembled Structures)

A deeper understanding of the solid-state structure and intermolecular interactions of this compound and its derivatives is crucial for the rational design of new materials with desired properties. While single-crystal X-ray diffraction remains the gold standard for structural elucidation, many complex organic molecules, including potentially self-assembled structures derived from this compound, may not readily form suitable crystals.

In this context, solid-state NMR (ssNMR) spectroscopy emerges as a powerful tool. Recent advancements in ssNMR techniques, including high magnetic fields and sophisticated pulse sequences, allow for the detailed characterization of the local environment of atomic nuclei, providing insights into conformation, packing, and dynamics in the solid state nih.govnih.gov. For organochlorine compounds, 35Cl ssNMR, in conjunction with quantum chemical calculations, can be a sensitive probe of the C-Cl bond and its environment nih.gov.

Furthermore, should derivatives of this compound be designed to self-assemble into larger ordered structures, cryogenic electron microscopy (cryo-EM) could provide invaluable information. Cryo-EM has revolutionized structural biology and is increasingly being applied to materials science to visualize the morphology and internal structure of self-assembled nanomaterials with near-atomic resolution nih.govrsc.orgresearchgate.netacs.orgacs.org.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The vast and complex landscape of chemical reactions presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes nju.edu.cnresearchgate.netrsc.orgresearchgate.netnumberanalytics.comnih.govresearchgate.netnih.govacs.orgyoutube.comresearchgate.netnih.govmdpi.comrsc.org.

For a molecule like this compound, where steric hindrance plays a dominant role, ML models could be trained on experimental data to predict the feasibility and yield of various transformations. By learning from existing data on related sterically demanding reactions, these models could guide researchers towards the most promising catalytic systems and reaction parameters, thereby accelerating the discovery of new derivatives.

Furthermore, the integration of ML algorithms with automated flow chemistry platforms could lead to self-optimizing systems. These "smart" reactors could autonomously explore a wide range of reaction conditions, identify the optimal parameters for a given transformation, and even discover new reactivity patterns that might be missed by human intuition.

Table 4: Applications of Machine Learning in the Study of this compound

ApplicationMachine Learning ApproachPotential Impact
Reaction Outcome Prediction Classification or regression models trained on reaction databasesPrioritize promising reactions, reduce experimental effort
Yield Optimization Bayesian optimization, active learningEfficiently identify optimal reaction conditions (temperature, concentration, catalyst)
Catalyst Design Generative models, quantitative structure-activity relationship (QSAR)Propose novel catalyst structures with enhanced activity and selectivity
Retrosynthetic Analysis Neural networks trained on known synthetic routesSuggest novel and efficient synthetic pathways to target derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of [Chloro(dicyclohexyl)methyl]benzene?

  • Methodology : Friedel-Crafts alkylation is a key approach, utilizing cyclohexyl chloride and benzene in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃). Critical parameters include temperature control (0–50°C), solvent selection (e.g., dichloromethane), and exclusion of moisture to prevent catalyst deactivation. Post-reaction purification via column chromatography or recrystallization ensures product purity .
  • Validation : Confirm structure using NMR (¹H/¹³C) and mass spectrometry (EI-MS), cross-referenced with PubChem or NIST databases .

Q. How can researchers safely handle this compound in laboratory settings?

  • Protocols :

  • Use engineering controls (fume hoods) and personal protective equipment (gloves, goggles).
  • Monitor airborne concentrations with gas chromatography.
  • Store in airtight containers away from oxidizers.
  • Emergency measures: Immediate decontamination with ethanol for spills; eye wash stations for exposure .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Techniques :

  • ¹H/¹³C NMR : Assign cyclohexyl and aromatic proton environments (δ 1.2–2.1 ppm for cyclohexyl; δ 6.8–7.4 ppm for benzene).
  • IR Spectroscopy : Identify C-Cl stretches (~550–750 cm⁻¹) and C-H bending modes.
  • High-Resolution MS : Confirm molecular ion peak (e.g., m/z 280.12 for C₁₉H₂₅Cl).
    • Data Sources : PubChem (DTXSID50335157), NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational tools aid in designing synthetic pathways for this compound derivatives?

  • Approach : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example:

  • Retrosynthesis : Deconstruct the target into cyclohexyl chloride and benzene precursors.
  • Reaction Optimization : Predict yield improvements using solvent polarity or catalyst screening (e.g., FeCl₃ vs. AlCl₃) .

Q. What strategies resolve contradictions in reported toxicity or environmental impact data?

  • Analysis Framework :

  • Systematic Review : Use PubMed/TOXNET queries with terms like "chlorinated benzene + toxicity + endocrine disruption."
  • Meta-Analysis : Compare studies for dose-response consistency, exposure duration, and model organisms (e.g., rat vs. zebrafish).
  • Confounding Factors : Address variability in impurity profiles (e.g., dioxin contaminants) and bioaccumulation metrics .

Q. How do chloro substituents influence microbial degradation pathways of this compound?

  • Mechanistic Insights :

  • Aerobic Degradation : Pseudomonas spp. oxidize the benzene ring via dioxygenases, but chloro groups hinder catechol formation, requiring dehalogenases for cleavage.
  • Anaerobic Pathways : Reductive dechlorination under sulfate-reducing conditions produces less chlorinated intermediates.
  • Key Enzymes : Hydrolases (e.g., LinA) and cytochrome P450 monooxygenases .

Q. What experimental designs optimize regioselective functionalization of this compound?

  • Design Principles :

  • Directing Groups : Introduce nitro (-NO₂) or methoxy (-OCH₃) groups to guide electrophilic substitution.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalysts.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic displacement of chloro groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.